Trimethylsulfonium iodide

Catalog No.
S594695
CAS No.
2181-42-2
M.F
C3H9IS
M. Wt
204.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium iodide

CAS Number

2181-42-2

Product Name

Trimethylsulfonium iodide

IUPAC Name

trimethylsulfanium;iodide

Molecular Formula

C3H9IS

Molecular Weight

204.08 g/mol

InChI

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1

InChI Key

VFJYIHQDILEQNR-UHFFFAOYSA-M

SMILES

C[S+](C)C.[I-]

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C.[I-]

The exact mass of the compound Trimethylsulfonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylsulfonium iodide (CAS 2181-42-2) is a sulfonium salt widely used as a precursor for generating dimethylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for synthesizing epoxides, aziridines, and cyclopropanes. It also serves as a methylating agent in organic synthesis. More recently, it has gained significant attention as a functional additive in the fabrication of metal halide perovskite solar cells, where its properties directly influence device efficiency and stability. Its selection over other salts or reagents is often determined by its specific reactivity profile, solubility in process solvents, and its impact on the stability of final products.

Substituting Trimethylsulfonium iodide with seemingly similar compounds can lead to significant deviations in processability and application outcomes. For instance, its close analog, Trimethylsulfoxonium iodide, generates a more stable, less reactive ylide, which exhibits different chemoselectivity; it favors 1,4-addition (cyclopropanation) with enones, whereas the ylide from Trimethylsulfonium iodide typically undergoes 1,2-addition (epoxidation). In perovskite applications, replacing it with conventional protic ammonium salts like methylammonium iodide fails to provide the same moisture resistance, as the aprotic nature of the trimethylsulfonium cation is critical for impeding hydrogen-bonding interactions with water and enhancing device stability. The choice of the iodide anion is also deliberate, influencing solubility in key processing solvents like DMF and participating directly in the perovskite lattice or surface chemistry, making other halides poor substitutes for achieving optimal film morphology and electronic properties.

Superior Long-Term Device Stability in Perovskite Solar Cells vs. Untreated Devices

In studies of methylammonium lead iodide (MAPbI3) perovskite solar cells, surface treatment with Trimethylsulfonium iodide (TMSI) significantly enhances long-term operational stability compared to untreated (pristine) devices. TMSI-treated cells retained 92.7% of their initial power conversion efficiency (PCE) after 50 days of storage in ambient conditions. Under high humidity (65 ± 5% RH), the TMSI-treated device maintained 76% of its initial performance after 500 hours, whereas the pristine device degraded to just 8.1% of its initial PCE. This improvement is attributed to the aprotic and hydrophobic nature of the TMSI cation, which passivates surface defects and impedes moisture ingress.

Evidence DimensionPower Conversion Efficiency (PCE) Retention
Target Compound Data76% of initial PCE retained after 500 hours
Comparator Or BaselinePristine (untreated) MAPbI3 device: 8.1% of initial PCE retained
Quantified DifferenceOver 9-fold improvement in PCE retention
ConditionsUnencapsulated device storage at 25 °C and 65 ± 5% relative humidity for 500 hours.

This demonstrates a critical improvement in device lifetime and moisture resistance, a key procurement factor for fabricating environmentally robust perovskite-based optoelectronics.

Increased Power Conversion Efficiency in Perovskite Solar Cells vs. Control

The application of Trimethylsulfonium iodide as a surface modification layer improves key photovoltaic parameters in MAPbI3 solar cells compared to an untreated baseline. The optimized TMSI-treated device achieved a power conversion efficiency (PCE) of 21.03%, an increase from the 18.91% PCE of the pristine device. This enhancement is a result of improved open-circuit voltage (1.127 V vs. 1.065 V) and fill factor (74.94% vs. 72.36%), indicating reduced non-radiative recombination and better charge extraction.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data21.03%
Comparator Or BaselinePristine (untreated) device: 18.91%
Quantified Difference11.2% relative increase in efficiency
ConditionsDevice architecture: FTO/c-TiO2/m-TiO2/MAPbI3/HTM/Au, measured under one-sun illumination (AM 1.5G, 100 mW cm–2).

A direct, quantifiable increase in the primary performance metric for solar cells provides a clear justification for its use as a performance-enhancing additive in device fabrication.

Higher Reactivity in C-H Methylation Compared to Trimethylsulfoxonium Iodide

In the C2-selective C-H methylation of quinoline N-oxide, Trimethylsulfonium iodide demonstrates significantly higher reactivity and efficiency than its common alternative, Trimethylsulfoxonium iodide (Me3SOI). Under optimized conditions (KOtBu/pyrrolidine, 40 °C), Trimethylsulfonium iodide provided the methylated product in 92% yield within 3 hours. In contrast, using Me3SOI under the same conditions resulted in only a 49% yield, with 50% of the starting material recovered, indicating a much slower and incomplete reaction.

Evidence DimensionIsolated Product Yield
Target Compound Data92%
Comparator Or BaselineTrimethylsulfoxonium iodide: 49%
Quantified Difference88% higher yield under identical reaction time and temperature
ConditionsC-H methylation of quinoline N-oxide, with KOtBu and pyrrolidine base at 40 °C for 3 hours.

For synthetic chemists, this superior reactivity translates to shorter reaction times, higher throughput, and better atom economy, making it the more process-efficient choice for this class of transformation.

Fabrication of High-Efficiency, Moisture-Resistant Perovskite Solar Cells

This compound is the right choice for research and manufacturing workflows aiming to improve the commercial viability of perovskite photovoltaics. Its use as a surface treatment additive directly addresses two of the largest barriers to commercialization: power conversion efficiency and long-term stability in ambient humidity. The evidence shows it provides a quantifiable boost to PCE while dramatically extending device lifetime compared to untreated devices.

Precursor for High-Yield Epoxidation via Corey-Chaykovsky Reaction

In multi-step organic synthesis where epoxidation of ketones or aldehydes is required, Trimethylsulfonium iodide is a preferred precursor for generating the necessary dimethylsulfonium methylide. Its resulting ylide demonstrates distinct and often more desirable reactivity (1,2-addition) compared to the ylide from Trimethylsulfoxonium iodide, which favors 1,4-addition on conjugated systems. This makes it the specific choice for targeted epoxide synthesis.

Process-Efficient C-H Methylation in Heterocyclic Chemistry

For synthetic routes involving the C-H methylation of N-heterocycles, Trimethylsulfonium iodide offers a clear advantage in process efficiency over Trimethylsulfoxonium iodide. The demonstrated ability to achieve nearly double the yield in significantly shorter reaction times reduces processing costs, minimizes purification challenges associated with unreacted starting material, and increases overall throughput.

UNII

4Z1LIZ2LUN

Related CAS

676-84-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2181-42-2

Wikipedia

Trimethylsulfonium iodide

General Manufacturing Information

Sulfonium, trimethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride

Timm Lankau, Chin-Hui Yu
PMID: 25384675   DOI: 10.1039/c4cp03965c

Abstract

The formation of CH3Cl from (CH3)3SCl in various solvents has been studied based on M05/6-311+G(2d,p) DFT calculations to quantify the influence of the solvent on the stability of sulfonium cations. Four different pathways (one SN1, one backside and two frontside attacks for SN2) as well as the formation of different ion pairs (tripod, seesaw, and linear) are discussed to investigate the origin of the kinetic solvent effect (KSE) and the contribution of ion pairs to the overall reaction. Ion pairs are formed only in solvents with a permittivity ε lower than 28, but the reaction proceeds via a standard SN2 mechanism with a backside attack in all solvents. The formation of ion pairs does not change the order of the rate law, but it strongly influences the KSE, which can distinguish between reactions starting from free ions and those starting from ion pairs, in contrast to standard kinetic analysis.


The Association between the Urinary Excretion of Trimethylselenonium and Trimethylsulfonium in Humans

Bassam Lajin, Kevin A Francesconi
PMID: 27870899   DOI: 10.1371/journal.pone.0167013

Abstract

Hydrogen sulfide is a signaling molecule that plays important roles in several physiological processes, and its methylation product trimethylsulfonium (TMS) is a natural constituent of human urine that could serve as a biomarker for hydrogen sulfide. In vitro studies showed that the enzyme indole-ethylamine N-methyltransferase (INMT) is responsible for the production of trimethylsulfonium as well as its selenium analogue trimethylselenonium (TMSe). Marked inter-individual variability in TMSe production is associated with genetic polymorphisms in the INMT gene, but it remains unclear whether these polymorphisms affect substrate specificity or general enzymatic activity. Therefore, we explore the association between the TMS and TMSe production phenotypes. Caucasian volunteers were recruited and grouped according to their TMSe status into "TMSe producers" and "TMSe non-producers", and morning urine samples were collected over 5 consecutive days from each volunteer. A total of 125 urine samples collected from 25 volunteers (13 TMSe producers and 12 TMSe non-producers) were analyzed for total selenium and total sulfur using inductively coupled plasma mass spectrometry (ICPMS), trimethylselenonium using HPLC/ICPMS, and trimethylsulfonium using HPLC/electrospray ionization-triple quadrupole-mass spectrometry (ESI-QQQ-MS). Although there was no correlation between TMS and TMSe urinary levels within the "TMSe producers" group, the "TMSe producers" had urinary levels of TMS 10-fold higher than those of the "TMSe non-producers" (P < 0.001). This result indicates that stratification according to TMSe status or genotype is crucial for the correct interpretation of urinary TMS as a possible biomarker for hydrogen sulfide body pools.


Ion/ion reactions with "onium" reagents: an approach for the gas-phase transfer of organic cations to multiply-charged anions

Joshua D Gilbert, Boone M Prentice, Scott A McLuckey
PMID: 25652935   DOI: 10.1007/s13361-015-1077-2

Abstract

The use of ion/ion reactions to effect gas-phase alkylation is demonstrated. Commonly used fixed-charge "onium" cations are well-suited for ion/ion reactions with multiply deprotonated analytes because of their tendency to form long-lived electrostatic complexes. Activation of these complexes results in an SN2 reaction that yields an alkylated anion with the loss of a neutral remnant of the reagent. This alkylation process forms the basis of a general method for alkylation of deprotonated analytes generated via electrospray, and is demonstrated on a variety of anionic sites. SN2 reactions of this nature are demonstrated empirically and characterized using density functional theory (DFT). This method for modification in the gas phase is extended to the transfer of larger and more complex R groups that can be used in later gas-phase synthesis steps. For example, N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is used to transfer a carbodiimide functionality to a peptide anion containing a carboxylic acid. Subsequent activation yields a selective reaction between the transferred carbodiimide group and a carboxylic acid, suggesting the carbodiimide functionality is retained through the transfer process. Many different R groups are transferable using this method, allowing for new possibilities for charge manipulation and derivatization in the gas phase.


Interferences in the direct quantification of bisphenol S in paper by means of thermochemolysis

Valentina Becerra, Jürgen Odermatt
PMID: 23305856   DOI: 10.1016/j.chroma.2012.12.034

Abstract

This article analyses the interferences in the quantification of traces of bisphenol S in paper by applying the direct analytical method "analytical pyrolysis gas chromatography mass spectrometry" (Py-GC/MS) in conjunction with on-line derivatisation with tetramethylammonium hydroxide (TMAH). As the analytes are simultaneously analysed with the matrix, the interferences derive from the matrix. The investigated interferences are found in the analysis of paper samples, which include bisphenol S derivative compounds. As the free bisphenol S is the hydrolysis product of the bisphenol S derivative compounds, the detected amount of bisphenol S in the sample may be overestimated. It is found that the formation of free bisphenol S from the bisphenol S derivative compounds is enhanced in the presence of tetramethylammonium hydroxide (TMAH) under pyrolytic conditions. In order to avoid the formation of bisphenol S trimethylsulphonium hydroxide (TMSH) is introduced. Different parameters are optimised in the development of the quantification method with TMSH. The quantification method based on TMSH thermochemolysis has been validated in terms of reproducibility and accuracy.


Reaction efficiency of organic alkalis with various classes of lipids during thermally assisted hydrolysis and methylation

Yasuyuki Ishida, Mizuho Katagiri, Hajime Ohtani
PMID: 19223033   DOI: 10.1016/j.chroma.2009.01.071

Abstract

Reaction efficiencies of two organic alkalis, tetramethylammonium hydroxide (TMAH) and trimethylsulfonium hydroxide (TMSH), with lipids during thermally assisted hydrolysis and methylation (THM) were examined focusing on (1) the types of lipids and (2) degree of unsaturation of fatty acid moieties. Different types of lipids such as triglycerides, phospholipids, free fatty acids and cholesteryl esters containing saturated, monounsaturated or polyunsaturated fatty acid (PUFA) residues were subjected to THM-gas chromatography (GC) in the presence of TMAH or TMSH. The obtained results revealed that the THM reaction using TMAH allowed almost quantitative methylation of saturated and monounsaturated fatty acid components independently of the classes of lipids. However, strong alkalinity of TMAH brought about isomerization and/or degradation of PUFA components. In contrast, the use of TMSH was effective to highly sensitive detection of PUFA as well as saturated and monounsaturated fatty acid components contained in triglycerides, phospholipids (phosphatidylcholines) and free fatty acids. On the other hand, TMSH was proved to react hardly with any kind of fatty acid residues in cholesteryl esters due to their steric hindrance.


Urea derivatives are highly active catalysts for the base-mediated generation of terminal epoxides from aldehydes and trimethylsulfonium iodide

Sarah A Kavanagh, Alessandro Piccinini, Eimear M Fleming, Stephen J Connon
PMID: 18385839   DOI: 10.1039/b719767e

Abstract

N,N'-Diarylureas have been shown to efficiently catalyse sulfonium ylide-mediated aldehyde epoxidation reactions for the first time. These processes are of broad scope and can be coupled with a subsequent Cu(II) ion-catalysed Meinwald rearrangement to give an efficient and convenient protocol for aldehyde homologation without intermediate purification.


A high-throughput fatty acid profiling screen reveals novel variations in fatty acid biosynthesis in Chlamydomonas reinhardtii and related algae

Erin L Pflaster, Michael J Schwabe, Joyanne Becker, Melissa S Wilkinson, Ashley Parmer, Thomas E Clemente, Edgar B Cahoon, Wayne R Riekhof
PMID: 25239975   DOI: 10.1128/EC.00128-14

Abstract

Analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a common technique for the quantitative and qualitative analysis of acyl lipids. Methods for FAME preparation are typically time-consuming and labor-intensive and require multiple transfers of reagents and products between reaction tubes and autosampler vials. In order to increase throughput and lower the time and materials costs required for FAME preparation prior to GC analysis, we have developed a method in which 10-to-20-mg samples of microbial biomass are transferred to standard GC autosampler vials, transesterified using an emulsion of methanolic trimethylsulfonium hydroxide and hexane, and analyzed directly by GC without further sample handling. This method gives results that are essentially identical to those obtained by the more labor- and material-intensive FAME preparation methods, such as transmethylation with methanolic HCl. We applied this method to the screening of laboratory and environmental isolates of the green alga Chlamydomonas for variations in fatty acid composition. This screening method facilitated two novel discoveries. First, we identified a common laboratory strain of C. reinhardtii, CC-620, completely lacking all ω-3 fatty acids normally found in this organism and showed that this strain contains an inactivating mutation in the CrFAD7 gene, encoding the sole ω-3 desaturase activity in this organism. Second, we showed that some species of Chlamydomonas make Δ6-unsaturated polyunsaturated fatty acids (PUFA) rather than the Δ5 species normally made by the previously characterized laboratory strains of Chlamydomonas, suggesting that there is species-specific variation in the regiospecificity and substrate selectivity of front-end desaturases in this algal genus.


Use of an injection port for thermochemolysis-gas chromatography/mass spectrometry: rapid profiling of biomaterials

Farzad Shadkami, Robert Helleur
PMID: 19559444   DOI: 10.1016/j.chroma.2009.06.014

Abstract

A simple and direct approach was developed for thermochemolytic analysis of a wide range of biomolecules present in plant materials using an injection port of a gas chromatograph/mass spectrometer (GC/MS) and a novel solids injector consisting of a coiled stainless steel wire placed inside a modified needle syringe. Optimum thermochemolysis (or Thermally Assisted Hydrolysis/Methylation) was achieved by using a suitable methanolic solution of trimethylsulfonium hydroxide (TMSH) or tetramethylammonium hydroxide (TMAH) with an injection port temperature of 350 degrees C. Intact, methylated flavonoids, saccharides, phenolic and fatty acids, lignin dimers and diterpene resin acids were identified. Samples include tea leaves, hemicelluloses, lignin isolates and herbal medicines. Unexpected chromatographic results using TMAH reagent revealed the presence of intact methylated trisaccharides (658 Da) and structurally informative dimer lignin markers.


Fatty acid profiling of raw human plasma and whole blood using direct thermal desorption combined with gas chromatography-mass spectrometry

Lawrence Akoto, René J J Vreuls, Hubertus Irth, Roel Pel, Frans Stellaard
PMID: 17889883   DOI: 10.1016/j.chroma.2007.08.080

Abstract

Gas chromatography (GC) has in recent times become an important tool for the fatty acid profiling of human blood and plasma. An at-line procedure used in the fatty acid profiling of whole/intact aquatic micro-organisms without any sample preparation was adapted for this work. A direct thermal desorption (DTD) interface was used to profile the fatty acid composition of human plasma and whole human blood of eight volunteers in a procedure omitting the usual lipid extraction steps that precede sample methylation in the traditional (off-line) protocols. Trimethylsulfonium hydroxide (TMSH) was used as reagent for thermally assisted methylation. In a fully automated manner, the liner of the GC injector is used as a sample-and-reaction container with the aid of the DTD interface. The fatty acid methyl ester (FAME) profiles obtained using this novel approach, were very identical to those obtained when the traditional off-line protocol was applied. FAME yields obtained in the at-line DTD method were found to be very similar for saturated fatty acids, but significantly higher for polyunsaturated fatty acids compared to off-line yields. As a result of the contribution of circulating cell membranes in blood, substantial differences were observed when the amount of FAMEs obtained in whole human blood and human plasma samples were compared after their analysis. Thanks to the fully automated operation of this novel procedure, large series of analyses can easily be performed.


The hydrogen sulfide metabolite trimethylsulfonium is found in human urine

Bassam Lajin, Kevin A Francesconi
PMID: 27247020   DOI: 10.1038/srep27038

Abstract

Hydrogen sulfide is the third and most recently discovered gaseous signaling molecule following nitric oxide and carbon monoxide, playing important roles both in normal physiological conditions and disease progression. The trimethylsulfonium ion (TMS) can result from successive methylation reactions of hydrogen sulfide. No report exists so far about the presence or quantities of TMS in human urine. We developed a method for determining TMS in urine using liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry (LC-ESI-QQQ), and applied the method to establish the urinary levels of TMS in a group of human volunteers. The measured urinary levels of TMS were in the nanomolar range, which is commensurate with the steady-state tissue concentrations of hydrogen sulfide previously reported in the literature. The developed method can be used in future studies for the quantification of urinary TMS as a potential biomarker for hydrogen sulfide body pools.


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